molecular formula C13H15BrN2O2S B2984190 N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide CAS No. 864976-12-5

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2984190
CAS No.: 864976-12-5
M. Wt: 343.24
InChI Key: DSAKNMLUAZTALN-SQFISAMPSA-N
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Description

“N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide” is a chemical compound with the molecular formula C13H15BrN2O2S . It has a molecular weight of 343.24.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring substituted with a bromine atom and a methoxyethyl group. The benzothiazole ring is also connected to a propanamide group . For a detailed structural analysis, it would be best to refer to a chemical database or a specialized software that can visualize the 3D structure of the molecule.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

  • Zinc phthalocyanine derivatives, which include benzothiazole groups, have been studied for their potential in photodynamic therapy, a treatment for cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

  • Certain benzothiazole derivatives have been explored as corrosion inhibitors for carbon steel in acidic environments. Their ability to adsorb onto surfaces by both physical and chemical means provides extra stability and higher inhibition efficiencies (Hu et al., 2016).

Psychotropic and Antimicrobial Activities

  • N-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamide derivatives have been synthesized and found to possess notable psychotropic, anti-inflammatory, cytotoxic, and antimicrobial properties (Zablotskaya et al., 2013).

Catalysis and Organic Synthesis

  • Palladium(II) benzothiazolin-2-ylidene complexes have been investigated for their applications in organic synthesis, particularly in Mizoroki−Heck coupling reactions (Yen et al., 2006).

Luminescent Properties and White Light Emission

  • Some benzothiazole derivatives exhibit unique luminescent properties, making them suitable for applications in white light emission. Their ability to emit different colors when excited by light can be utilized in the development of white-light-emitting devices (Lu et al., 2017).

Anticonvulsant and Neuroprotective Properties

  • N-(substituted benzothiazol-2-yl)amides have shown promising results as anticonvulsants and neuroprotective agents. These compounds have demonstrated effectiveness in lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), suggesting potential use in neurological disorders (Hassan et al., 2012).

Anti-Inflammatory Agents

  • Aminothiazole, thiazolylacetonitrile, and benzothiazole derivatives have been synthesized and evaluated as potential anti-inflammatory agents. Their ability to inhibit enzymes like lipoxygenase suggests therapeutic applications in treating inflammatory conditions (Thabet et al., 2011).

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2S/c1-3-12(17)15-13-16(6-7-18-2)10-5-4-9(14)8-11(10)19-13/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAKNMLUAZTALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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